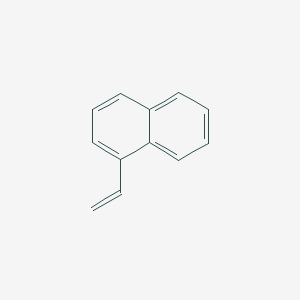

1-Vinylnaphthalene

Descripción

Overview of 1-Vinylnaphthalene in Chemical Sciences

This compound is an organic compound characterized by a vinyl group (-CH=CH₂) attached to the first carbon atom of a naphthalene (B1677914) ring. With the chemical formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol , it exists as a colorless to pale yellow liquid with a distinct aromatic odor. guidechem.comontosight.aichemicalbook.com This compound is a derivative of naphthalene and is soluble in organic solvents such as ethyl acetate (B1210297), hexane, and methanol, though it is insoluble in water. guidechem.comchemicalbook.comfishersci.cachemicalbook.com Its chemical structure features a conjugated diene system, making it reactive in various chemical transformations, particularly polymerization reactions. guidechem.comontosight.ai

Historical Context of this compound Research

Research involving vinyl aromatic monomers, including this compound, has a history rooted in the development of polymer science. Early studies explored the polymerization of such monomers to create new polymeric materials. For instance, research in the mid-20th century investigated the ultraviolet absorption spectra of vinylnaphthalenes and related aromatic hydrocarbons. science-softcon.de The synthesis and polymerization of vinyl aromatic polymers, including this compound, were subjects of study aimed at producing materials with specific molecular weights and distributions using techniques like anionic living polymerization. nasa.gov Historically, this compound has been synthesized through methods such as the dehydration of 1-naphthylethanol. nasa.govhanrimwon.com Early investigations also included the study of reactions like the Diels-Alder reaction involving this compound and various unsaturated acids and derivatives. thegoodscentscompany.comacs.org

Current Research Trends and Future Directions for this compound

Current academic research on this compound continues to explore its utility as a monomer and chemical intermediate. Significant focus remains on its polymerization behavior, including cationic and anionic polymerization techniques, to synthesize homopolymers and copolymers like polyvinyl naphthalene and poly(styrene-co-1-vinylnaphthalene). guidechem.comnasa.govhanrimwon.comresearchgate.net Research is being conducted to understand and control the polymerization process, including the impact of transfer reactions and the use of different initiating systems and solvents. researchgate.netkpi.uaresearchgate.net

Beyond polymerization, this compound is being investigated for its potential in materials science. Studies explore its use in modifying natural wood to improve properties such as water absorption and swelling through radical polymerization within the wood structure. researchgate.net Its application as a chemical intermediate in the synthesis of various organic compounds, including potential pharmaceutical intermediates and precursors for dyes and pigments, is also an active area. guidechem.comontosight.aifishersci.cachemicalbook.com Furthermore, this compound has been explored in the synthesis of organometallic compounds, such as (eta4-1-Vinylnaphthalene)iron tricarbonyl, which are of interest in organic synthesis and catalysis. ontosight.ai Future directions in this compound research are likely to involve the development of novel polymerization methods, the creation of advanced materials with tailored properties through copolymerization and modification, and the exploration of its reactivity in complex organic synthesis pathways.

Interactive Data Tables:

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGDKDTUCAWDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-12-0 | |

| Record name | Poly(1-vinylnaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90949434 | |

| Record name | 1-Ethenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-74-4, 26588-32-9 | |

| Record name | 1-Vinylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Vinylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylnaphthalene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026588329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-VINYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF20CJ2K0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Vinylnaphthalene

Advanced Synthetic Routes for 1-Vinylnaphthalene

Modern synthetic strategies for this compound often employ catalytic methods to enhance efficiency and selectivity.

Catalytic Approaches in this compound Synthesis

Palladium catalysis has been explored for the synthesis of this compound derivatives. One reported method involves the bisolefination of a C≡C bond, where 1-ethynyl-2-vinylbenzene reacts with various alkenes, such as butyl acrylate, styrene (B11656), or vinyl sulfone, in the presence of PdCl₂ as a catalyst and molecular oxygen as the oxidant. This reaction, conducted in DMSO at 110 °C, has shown good reactivity and tolerance for various functional groups, yielding this compound products in good to excellent yields thieme-connect.com.

While the Heck reaction is a powerful palladium-catalyzed method for C-C bond formation between haloarenes or haloalkenes and alkenes, the coupling reaction of this compound has been noted to proceed with limited conversion in some cases. For instance, a study on the Heck reaction of alkyl halides and styrenes mentioned that the coupling reaction of this compound with p-tolyl triflate stopped at 50% conversion even with a relatively high catalyst loading of 10 mol% Pd/dnpf ntu.edu.sg.

Organometallic complexes involving this compound have also been synthesized. For example, (η⁴-1-Vinylnaphthalene)iron tricarbonyl, a transition metal complex, can be synthesized by reacting this compound with iron pentacarbonyl. This compound is of interest in organic synthesis and catalysis, including potential applications in cycloadditions and hydrogenations ontosight.ai.

Dehydration Methods for this compound Precursors

A common approach for synthesizing vinyl aromatic compounds, including this compound, is the dehydration of the corresponding arylmethylcarbinols. For this compound, this involves the dehydration of 1-(1-hydroxyethyl)naphthalene (1-naphthylethanol). This dehydration can be effected by methods such as pyrolysis of the acetate (B1210297) derivative or by "dehydration-polymerization" over potassium acid sulfate (B86663) followed by thermal depolymerization acs.orgnasa.gov. Crude this compound prepared by the dehydration of 1-naphthylethanol has been reported nasa.gov.

Another related process involves the selective hydrogenation of a mixture of 2-acetonaphthalene and 1-acetonaphthalene, which converts the 2-isomer to 2-methylnaphthyl carbinol while leaving 1-acetonaphthalene unreacted. Subsequent dehydration of this mixture yields 2-vinylnaphthalene (B1218179), and the unreacted 1-acetonaphthalene can then be converted to this compound or other derivatives google.com.

Purification Techniques for this compound

Purification is a crucial step to obtain high-purity this compound, especially for applications like polymerization, which require very pure monomers nasa.gov. Commercial this compound can contain impurities, including its polymer chemicalbook.com.

Several purification methods have been described:

Fractional distillation: This is a common technique, often performed under reduced pressure to lower the boiling point and minimize polymerization. Using a spinning-band column can improve efficiency chemicalbook.com. Distillation in vacuo has been reported for purifying this compound nasa.gov.

Drying agents: Drying with agents like CaH₂ is used to remove water, which can be detrimental in some reactions chemicalbook.com.

Column chromatography: Passing a solution of the monomer through a column packed with materials like silicic acid and alumina (B75360) can remove colored impurities nasa.gov. Flash chromatography has also been used for purification in synthetic procedures involving this compound mdpi.com.

Recrystallization: While typically used for solids, recrystallization from suitable solvents can be applied to derivatives or intermediates in the synthesis and purification process acs.org. Recrystallization has also been mentioned in the context of purifying 2-vinyl naphthalene (B1677914) products google.com.

Storage: Purified this compound is often stored in sealed ampoules in a freezer to prevent polymerization chemicalbook.com.

Data regarding the purification of this compound from a specific synthesis involving dehydration of 1-naphthylethanol mentions dissolving the crude product in ligroin, separating it from water, and purifying it by treatment with silicic acid-alumina nasa.gov. The distilled product, initially faintly yellow, became colorless upon further distillation nasa.gov.

Here is a summary of purification techniques mentioned:

| Technique | Description | Application | Reference |

| Fractional Distillation | Under reduced pressure, potentially with a spinning-band column. | Removing volatile impurities and polymer. | chemicalbook.com, nasa.gov |

| Drying with CaH₂ | Removal of water. | Preparing for moisture-sensitive reactions. | chemicalbook.com |

| Column Chromatography | Using silicic acid and alumina or flash chromatography. | Removing colored impurities and separating components. | nasa.gov, mdpi.com |

| Recrystallization | From suitable solvents for crude products or intermediates. | Improving purity of solid compounds. | acs.org, google.com |

| Storage in Freezer | Storing in sealed ampoules at low temperatures. | Preventing polymerization during storage. | chemicalbook.com |

Reaction Mechanisms Involving the Vinyl Moiety of this compound

The presence of the vinyl group conjugated with the naphthalene system makes this compound reactive in various addition reactions, particularly cycloadditions.

Diels-Alder Reactions of this compound

This compound can function as a diene in Diels-Alder reactions acs.orgacs.org. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring mdpi.comsciencemadness.org. In the case of this compound, the conjugated diene system involves the vinyl group and a portion of the naphthalene ring acs.org.

Studies have investigated the Diels-Alder reactions of this compound with various dienophiles. For example, this compound undergoes Diels-Alder reactions with tetracyanoethylene (B109619) (TCNE) rsc.org.

When this compound reacts as a diene, the structural isomer formed in reactions with unsymmetrically substituted dienophiles is generally consistent with the principle that the most nucleophilic carbon atom bonds to the most electrophilic carbon atom acs.org. By analogy with styrene, the terminal carbon atom of the vinyl group in this compound is assumed to be the most potentially nucleophilic acs.org.

Reactivity with α,β-Unsaturated Acids and Derivatives

This compound reacts with α,β-unsaturated acids and their derivatives in Diels-Alder cycloadditions acs.orgmedsci.orgacs.orgacs.org. However, yields of adducts can sometimes be low due to competing reactions, such as the homopolymerization of this compound and copolymerization with the dienophile acs.orgacs.org.

Specific examples of reactions with α,β-unsaturated compounds include:

Maleic Anhydride (B1165640): this compound reacts readily with maleic anhydride, yielding a tetrahydrophenanthrene-dicarboxylic acid anhydride adduct rsc.orgrsc.orgthieme-connect.comanu.edu.auacs.org. This adduct can undergo rearrangement under acidic conditions to form an isomer rsc.orgacs.org. The reaction between this compound and maleic anhydride has been used as a step in the synthesis of steroid skeletons thieme-connect.comanu.edu.auwhiterose.ac.uk. The adduct from this compound and maleic anhydride, 1,2,3,10a-tetrahydrophenanthrene-1,2-dicarboxylic anhydride, was obtained from heating the reactants in xylene acs.org.

β-Acetylacrylic Acid: The Diels-Alder reaction between this compound and β-acetylacrylic acid yields an adduct that is a mixture of two possible structural isomers. This adduct readily rearranges to the naphthalene analogues rsc.org.

Acrylic Acid and Methyl Acrylate: this compound reacts with acrylic acid and methyl acrylate. For example, refluxing this compound with 85% acrylic acid in the presence of hydroquinone (B1673460) yielded 1,2,3,4-tetrahydro-1-phenanthrenecarboxylic acid acs.org.

Crotonic Acid: Reaction of this compound with crotonic acid has been reported, resulting in polymeric material and an acidic product acs.org.

Citraconic Anhydride: Citraconic anhydride has been reported to fail to condense satisfactorily with this compound, with the product being polymeric rsc.org.

Fumaric Acid and Mesaconic Acid: The reaction of this compound with fumaric acid and mesaconic acid has also been studied acs.orgacs.org.

Phosphin-2-en-4-one 1-oxide derivatives: this compound has been used as a diene in Diels-Alder reactions with activated dienophiles like 1-phenylphosphin-2-en-4-one 1-oxide derivatives, yielding phosphorus-containing polycyclic compounds mdpi.comresearchgate.net.

Data from the reaction of this compound with α,β-unsaturated acids and derivatives highlights the formation of various adducts and the challenges posed by competing polymerization reactions acs.orgacs.org.

Here is a table summarizing some Diels-Alder reactions of this compound with α,β-Unsaturated Compounds:

| Dienophile | Product Type | Notes | Reference |

| Maleic Anhydride | Tetrahydrophenanthrene-dicarboxylic acid anhydride | Forms adduct, can rearrange. Competing polymerization possible. | rsc.org, rsc.org, thieme-connect.com, anu.edu.au, acs.org |

| β-Acetylacrylic Acid | Tetrahydrophenanthrenecarboxylic acid isomers | Adduct rearranges. | rsc.org |

| Acrylic Acid | Tetrahydro-1-phenanthrenecarboxylic acid | Competing polymerization possible. | acs.org |

| Methyl Acrylate | Tetrahydro-1-phenanthrenecarboxylic acid | Competing polymerization possible. | acs.org |

| Crotonic Acid | Acidic material, polymer | Competing homopolymerization significant. | acs.org |

| Citraconic Anhydride | Polymeric product | Failed to condense satisfactorily. | rsc.org |

| Fumaric Acid | Adducts | Reaction studied. | acs.org, acs.org |

| Mesaconic Acid | Adducts | Reaction studied. | acs.org, acs.org |

| Tetracyanoethylene | Diels-Alder adduct | Reaction occurs under mild conditions. | rsc.org |

| 1-phenylphosphin-2-en-4-one 1-oxide derivatives | Phosphorus-containing polycycles | Activated dienophile, yields phosphadecalones and phosphahexahydrochrysene derivatives. | mdpi.com, researchgate.net |

| Benzyne | Polynuclear aromatic molecules | This compound acts as a dienophile. | publish.csiro.au |

| 1,2-Naphthyne | Polynuclear aromatic molecules | This compound acts as a dienophile. | publish.csiro.au |

Interactive Data Table:

Below is an interactive table summarizing some key properties of this compound. This table can be sorted by clicking on the column headers.

Reactivity with α,β,γ,δ-Unsaturated Acids and Derivatives

This compound has been shown to participate in Diels-Alder reactions with α,β- and α,β,γ,δ-unsaturated acids and their derivatives. acs.orgacs.org Early studies explored the addition of various unsaturated acids and derivatives to this compound. acs.org However, the yields of the desired adducts were often low due to competing side reactions, specifically the homopolymerization of this compound and its copolymerization with the dienophile. acs.org

In reactions involving unsymmetrically substituted reactants, two structural isomers are potentially formable. acs.org The favored structural isomer is typically that predicted by the principle that the most nucleophilic carbon atom bonds to the most electrophilic carbon atom. acs.org In the context of this compound as the diene, the terminal carbon atom of the vinyl group is considered the most potentially nucleophilic, analogous to styrene. acs.org

Reactions with Citraconic Anhydride, Fumaric Acid, and Mesaconic Acid

The reaction of this compound with citraconic anhydride, fumaric acid, and mesaconic acid has been investigated. semanticscholar.orgcapes.gov.bracs.org These reactions are examples of Diels-Alder cycloadditions where this compound acts as the diene component.

Early research indicated that citraconic anhydride did not condense satisfactorily with this compound, with the product being polymeric. rsc.org However, reactions with 6-methoxy-1-vinyl-3,4-dihydronaphthalene, where the diene system is not part of an aromatic nucleus, successfully yielded adducts with citraconic anhydride. rsc.org

Studies on the Diels-Alder reaction of this compound with fumaric acid and citraconic anhydride have been reported. acs.organu.edu.au For instance, the reaction between this compound and maleic anhydride, a related dienophile, yields an adduct that can undergo acid-catalyzed isomerization. anu.edu.authieme-connect.com

Radical Additions to this compound

This compound can undergo radical addition reactions, primarily at the vinyl group. Radical additions to olefins are effective methods for increasing molecular complexity. nih.gov The addition of CX4 reagents (where X is a halogen) across terminal olefins, known as the Kharasch reaction, is a classical example of a radical process involving addition of a CX3 radical to an alkene followed by halogen abstraction. nih.gov

While 2-vinylnaphthalene has been reported as an excellent substrate in some radical addition methodologies, the product derived from this compound could not be isolated in a study on rhodium-catalyzed enantioselective radical addition of CX4 reagents to olefins. nih.gov

However, this compound has been shown to be compatible with methodologies involving α-amino radical-mediated difunctionalization of alkenes. nsf.gov In such reactions, functionalized carbon radicals add regiocontrolled to the carbon-carbon double bond of conjugated alkenes like this compound. nsf.gov The resulting carbon radicals can then combine with various functional groups (e.g., cyanide, azide (B81097), thiocyanate) in a metal-promoted process. nsf.gov

Thermal decomposition of cycloadducts of vinylnaphthalenes, including this compound, with electron-deficient dienophiles can involve homolysis of a carbon-hydrogen bond to generate a carbon radical. akjournals.com This radical can be trapped. akjournals.com

Cycloaddition Reactions of this compound

This compound participates in various cycloaddition reactions, notably Diels-Alder reactions, where it typically functions as the diene component. acs.orgresearchgate.netrsc.org

In reactions with electron-deficient dienophiles, this compound can undergo [4+2] cycloaddition (Diels-Alder reaction). For example, with tetracyanoethylene (TCNE), the Diels-Alder addition is favored over [2+2] cycloaddition for this compound. rsc.orgoup.com This is in contrast to other aromatic-substituted olefins like acenaphthylene (B141429), indene, and 1-vinylpyrene (B91219), which undergo [2+2] cycloaddition with TCNE. rsc.orgoup.com The reactivity of aryl-substituted olefins in these cycloadditions generally increases with a decrease in their ionization potential. rsc.org

The Diels-Alder reaction of this compound with α,β- and α,β,γ,δ-unsaturated acids and derivatives has been explored, as mentioned in Section 2.2.1.2. acs.orgacs.org These reactions can lead to the formation of tetrahydrophenanthrene derivatives.

Data on the thermal cycloaddition reactions of some aromatic-substituted olefins with TCNE, including this compound, highlight the preference for Diels-Alder addition with this compound. oup.com

Organometallic Complexation of this compound

This compound can form organometallic complexes by coordinating to metal centers. This complexation can involve different modes of coordination depending on the metal and reaction conditions.

Synthesis of (η⁴-1-Vinylnaphthalene)iron tricarbonyl

(η⁴-1-Vinylnaphthalene)iron tricarbonyl is an organometallic compound classified as a transition metal diene complex. ontosight.ai In this complex, the iron atom is coordinated to the conjugated diene system of this compound and three carbonyl ligands. ontosight.ai

The synthesis of (η⁴-1-Vinylnaphthalene)iron tricarbonyl typically involves the reaction of this compound with iron pentacarbonyl (Fe(CO)₅). ontosight.ai This reaction is carried out under conditions that promote the substitution of two carbonyl ligands in Fe(CO)₅ by the this compound ligand, coordinating in an η⁴ fashion. ontosight.ai

Ligand Coordination Modes of this compound in Metal Complexes

This compound can exhibit different ligand coordination modes when complexed with metal centers. The coordination can involve the vinyl group, the naphthalene ring, or potentially both, depending on the electronic and steric properties of the metal center and other ligands present.

In the case of (η⁴-1-Vinylnaphthalene)iron tricarbonyl, the coordination is described as η⁴, indicating that the iron atom is bonded to four carbon atoms of the conjugated diene system within the this compound ligand. ontosight.ai This typically involves the two carbon atoms of the vinyl group and two adjacent carbon atoms on the naphthalene ring, forming a butadienoid system. The coordination sphere around the iron atom is completed by the three carbonyl ligands. ontosight.ai

Compound Name and PubChem CID Table

| Compound Name | PubChem CID |

| This compound | 70004 fishersci.cascience-softcon.deuni.lualfa-chemistry.com |

| Citraconic Anhydride | 12012 fishersci.senih.govuni.lucenmed.comwikidata.org |

| Fumaric Acid | 444972 nih.govamdb.onlineuni.lunih.govfishersci.ca |

| Mesaconic Acid | 638129 nih.govnih.govbmrb.io |

| (η⁴-1-Vinylnaphthalene)iron tricarbonyl | Not readily available on PubChem |

Interactive Data Tables:

Based on the search results, detailed numerical data suitable for interactive tables within this text format are limited. However, key findings regarding reactions can be summarized in a structured format.

Summary of Diels-Alder Reactions with Selected Dienophiles:

| Dienophile | Reaction with this compound | Key Observation(s) | Source(s) |

| α,β- and α,β,γ,δ-Unsaturated Acids and Derivatives | Undergoes Diels-Alder reaction | Low yields due to competing polymerization; mixture of structural isomers possible. | acs.orgacs.org |

| Citraconic Anhydride | Failed to condense satisfactorily | Product was polymeric. | rsc.org |

| Fumaric Acid | Undergoes Diels-Alder reaction | Studied as a dienophile. | acs.orgsemanticscholar.orgcapes.gov.bracs.org |

| Mesaconic Acid | Undergoes Diels-Alder reaction | Studied as a dienophile. | semanticscholar.orgcapes.gov.bracs.org |

| Tetracyanoethylene (TCNE) | Undergoes Diels-Alder reaction | Favored over [2+2] cycloaddition. | rsc.orgoup.com |

Summary of Radical Additions:

| Radical Addition Type | Reactivity of this compound | Key Observation(s) | Source(s) |

| Kharasch-type addition with CX4 (Rhodium-catalyzed) | Product could not be isolated in one study. | Contrasts with 2-vinylnaphthalene. | nih.gov |

| α-amino radical-mediated difunctionalization of alkenes | Compatible substrate. | Undergoes regiocontrolled addition; enables formation of C-C, C-N, C-S bonds. | nsf.gov |

| Thermal decomposition of cycloadducts | Involves C-H bond homolysis to generate a radical. | Radical can be trapped. | akjournals.com |

Polymerization of 1 Vinylnaphthalene and Its Derivatives

Free Radical Polymerization of 1-Vinylnaphthalene

Free radical polymerization of this compound proceeds through the typical steps of initiation, propagation, and termination. Studies have investigated the kinetics of this polymerization, the effects of different initiators, and its copolymerization behavior with other common monomers like styrene (B11656) and methyl methacrylate (B99206).

Kinetic studies of the 2,2'-azobisisobutyronitrile (AIBN)-initiated bulk polymerization of -vinylnaphthalene (AVN), which is this compound, at temperatures ranging from 50 to 70 °C have been reported. The polymerization rate was found to be proportional to the half-power of the initiator concentration and the first power of the monomer concentration. osti.gov The ratio of the termination rate constant to the square of the propagation rate constant for this compound is slightly less than that observed for styrene. osti.gov

However, unlike styrene polymerization, very low molecular weight polymers (approximately 2000 to 6000) are obtained throughout the entire conversion range in the bulk polymerization of this compound. osti.gov This low molecular weight is attributed to a significant chain transfer reaction with the monomer. osti.gov The chain transfer constant for this compound monomer is approximately 0.03 at 50, 60, and 70 °C, which is about 300 times larger than the monomer transfer constant for styrene. osti.gov This chain transfer reaction is hypothesized to involve the attack of a growing polymer radical on the naphthalene (B1677914) ring of the this compound monomer. osti.gov

The choice and concentration of initiator significantly influence the free radical polymerization of this compound. For instance, in graft copolymerization onto ethylene-propylene-diene terpolymer (EPDM) using benzoyl peroxide (BPO) as an initiator, the grafting efficiency was shown to increase with increasing initiator concentration up to a certain point (5.0 wt%), after which it slightly decreased. tandfonline.com This decrease at higher initiator concentrations is expected because homopolymerization becomes more favorable than graft copolymerization. tandfonline.com The reaction time and temperature also play a role, with grafting efficiency increasing with time until the initiator is consumed and showing a maximum at an optimal temperature. tandfonline.com

Studies on the polymerization of BN 2-vinylnaphthalene (B1218179), a related monomer, have also investigated the effects of temperature and initiator concentration on the degree of polymerization, finding that lower temperatures and initiator concentrations can lead to increased molecular weight. nsf.gov This is consistent with general free radical polymerization principles where lower temperatures reduce termination rates and lower initiator concentrations lead to fewer growing chains, allowing them to grow longer before termination.

The copolymerization of this compound with other monomers provides insights into its relative reactivity. In free-radical copolymerization with styrene, the reactivity ratios suggest little tendency for alternation between the units in the resulting copolymer. aip.org Specifically, reactivity ratios at 60°C for -vinylnaphthalene (AVN) and styrene have been reported as r = 1.35 and r = 0.67, respectively. capes.gov.br Another source indicates reactivity ratios for this compound (M1) and styrene (M2) as r = 0.71 and r = 0.35. These values, particularly when the product rr is close to 0.25, suggest a tendency towards random copolymerization with some alternating character.

Here is a table summarizing the reported reactivity ratios for this compound copolymerization:

| Comonomer (M2) | Temperature (°C) | r (this compound) | r (Comonomer) | rr | Reference |

| Styrene | 60 | 1.35 | 0.67 | 0.9045 | capes.gov.br |

| Styrene | Not specified | 0.71 | 0.35 | 0.2485 | - |

| Methylmethacrylate | Not specified | - | - | - | aip.org |

Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, often referred to as "living" polymers. This compound is amenable to anionic polymerization. nasa.gov

In anionic polymerization of vinylaromatic monomers, the propagating species is a stable substituted benzylic anion. nasa.gov These macromolecular anions are considered "living" because they can continue chain growth in the presence of additional monomer. nasa.gov Initiators such as butyllithium (B86547) can be used, with each initiator molecule ideally generating one propagating chain. nasa.gov This allows for the preparation of polymers with predetermined molecular weights by controlling the monomer-to-initiator ratio. nasa.gov

The purity of the monomer is critically important in achieving high molecular weights in anionic polymerization, as impurities can terminate the living chains. nasa.govresearchgate.net

Living anionic polymerization of this compound allows for precise control over polymer chain length and architecture. Techniques involve initiating the polymerization under conditions where chain termination and transfer reactions are minimized. nasa.gov This typically requires highly purified monomers and solvents and the use of appropriate anionic initiators, such as organoalkali compounds (e.g., organolithium compounds). google.comgoogle.com

The kinetics of anionic polymerization and copolymerization of vinylnaphthalenes and styrene in tetrahydrofuran (B95107) at 25°C have been studied. The homopropagation rate constant for this compound was determined to be approximately 500 L/mole sec. acs.org The addition of styrene to living poly(this compound) is more complex and involves a complex formation step. acs.org

Living anionic polymerization enables the synthesis of polymers with narrow molecular weight distributions, often approaching a Poisson distribution (Mw/Mn ≈ 1). nasa.gov This is a hallmark of living polymerization where all chains are initiated at roughly the same time and grow at similar rates in the absence of significant termination or transfer. scribd.com The ability to maintain living ends also allows for the creation of block copolymers and other complex architectures by sequential monomer addition. google.combuffalo.edu

Here is a table summarizing the homopropagation rate constant for this compound in anionic polymerization:

| Solvent | Temperature (°C) | Homopropagation Rate Constant (L/mole sec) | Reference |

| Tetrahydrofuran | 25 | ~500 | acs.org |

Anionic Polymerization of this compound

Control over Molecular Weight and Distribution

Achieving control over molecular weight and a narrow molecular weight distribution (MWD) in the anionic polymerization of this compound is highly dependent on the purity of the monomer and the reaction conditions. Impurities, particularly protic compounds, carbonyl compounds, and halogens, can act as terminators or transfer agents, leading to uncontrolled chain growth and broad MWDs. Rigorous purification of this compound is crucial for successful anionic polymerization with controlled characteristics. nasa.gov When living anionic polymerization techniques are employed, the molecular weight of the resulting polymer can be predetermined by the ratio of monomer to initiator. nasa.gov In an ideal living anionic polymerization, where initiation is fast and termination/transfer reactions are absent, the molecular weight distribution approaches a Poisson distribution, characterized by a very narrow MWD (polydispersity index, Mw/Mn ≈ 1). nasa.govresearchgate.net

However, early studies indicated that even with rigorous purification, this compound did not consistently yield high molecular weight polymers with narrow MWDs by anionic polymerization compared to cationic polymerization. researchgate.net The anionic polymerization of 2-vinylnaphthalene, a related isomer, has shown better control under specific conditions, such as using alkyllithium initiators in the presence of tetrahydrofuran (THF) in 1,2,3,4-tetrahydronaphthalene. researchgate.net Living anionic polymerization of 2-vinylnaphthalene in THF with lithium or potassium counterions at low temperatures (-78 °C) has been reported to yield polymers with narrow polydispersity indices (as low as 1.06) and controllable molecular weights up to 90,000. acs.orgacs.org The choice of initiator also influences the MWD, with simple anionic initiators like alkyllithium or α-methylstyryldipotassium oligomers yielding narrower polydispersities compared to radical anion initiators like lithium naphthalide. acs.org

Solvent and Counterion Effects in Anionic Polymerization

Solvent polarity and the nature of the counterion significantly impact the rate and control of anionic polymerization by affecting the solvation and aggregation state of the propagating carbanionic species. uni-bayreuth.de In anionic polymerization, the active chain ends exist in equilibrium with different species, and the rate of exchange between these species relative to the propagation rate can influence the MWD. uni-bayreuth.de

For vinylaromatic monomers, the rate of anionic polymerization initiated by alkyllithium is generally much faster in polar solvents like THF compared to nonpolar solvents such as benzene (B151609) or cyclohexane. uni-bayreuth.de This is attributed to the enhanced solvation of the lithium counterion by polar solvents, which leads to less aggregated and more reactive propagating species. uni-bayreuth.de Studies on 2-vinylnaphthalene polymerization have shown that the color of the propagating anion differs in different solvents; it is reported as green in THF and deep red in toluene (B28343), similar to the styryl anion in toluene. kpi.ua While detailed studies specifically on the solvent and counterion effects for this compound are less extensively reported compared to styrene or 2-vinylnaphthalene, the general principles of anionic polymerization suggest that polar solvents and less associative counterions (like potassium or cesium compared to lithium) would favor faster propagation rates and potentially better control, provided side reactions are suppressed. acs.orguni-bayreuth.de The use of sec-butyllithium (B1581126) initiator in toluene for 2-vinylnaphthalene polymerization resulted in rapid polymerization and quantitative polymer yields, indicating the feasibility of anionic polymerization in hydrocarbon solvents, although the color of the anion suggested a different state compared to THF. kpi.ua

Cationic Polymerization of this compound

Cationic polymerization involves positively charged propagating species and is typically initiated by electrophilic species such as protic acids or Lewis acids. Monomers with electron-donating substituents, like vinylaromatic compounds, are susceptible to cationic polymerization. uc.edu

Living Cationic Polymerization Systems

Achieving living cationic polymerization of vinylaromatic monomers, including vinylnaphthalene derivatives, is challenging due to facile chain transfer and termination reactions. However, controlled or "living" cationic polymerization can be realized through the use of specific initiating systems, often involving a Lewis acid in conjunction with a suitable initiator and sometimes an added base or nucleophile to stabilize the propagating carbocation. researchgate.netlibretexts.orgtaylorandfrancis.com

For vinylnaphthalene derivatives, living cationic polymerization has been studied, particularly for 2-vinylnaphthalene derivatives with electron-donating groups. researchgate.net For example, the living cationic polymerization of 6-tert-butoxy-2-vinylnaphthalene was achieved using a TiCl4/SnCl4 combined initiating system in the presence of ethyl acetate (B1210297) as an added base at low temperatures (-30 °C). researchgate.net This controlled polymerization minimizes side reactions like intramolecular or intermolecular Friedel-Crafts reactions, which can occur on the electron-rich naphthalene rings at higher temperatures. researchgate.net While this compound itself may be prone to transfer reactions leading to low molecular weights in cationic polymerization, the principles established for controlled cationic polymerization of related vinylaromatics suggest that appropriate initiating systems and conditions could potentially lead to better control. researchgate.netacs.org

Role of Initiating Systems and Added Bases

The choice of initiating system and the presence of added bases or nucleophiles are critical for controlling cationic polymerization and achieving living characteristics. Lewis acids such as TiCl4, SnCl4, BF3, and AlCl3 are common initiators, often requiring a co-initiator like water or an organic halide. uc.eduepo.org The initiator system generates the initial carbocation that adds to the monomer to start the chain. uc.edu

Added bases or nucleophiles, such as esters (e.g., ethyl acetate) or ethers (e.g., THF, 1,4-dioxane), can interact with the propagating carbocation, forming a reversible complex that reduces the reactivity of the active center and suppresses side reactions like chain transfer and termination. taylorandfrancis.com This dynamic equilibrium between active and dormant species is key to achieving living polymerization. libretexts.orgtaylorandfrancis.com For vinylnaphthalene derivatives, the use of a combined Lewis acid system (TiCl4/SnCl4) with ethyl acetate as an added base has been shown to be effective in controlling the cationic polymerization of a 2-vinylnaphthalene derivative. researchgate.net The effectiveness of different Lewis acids can vary, with metal tetrachlorides and dichlorides sometimes leading to better controlled polymerizations with narrower MWDs compared to trichlorides, which may cause more side reactions. acs.org

Impact of Temperature on Polymerization Control and Side Reactions

Temperature plays a significant role in cationic polymerization, influencing the rates of initiation, propagation, transfer, and termination reactions. Lower temperatures generally favor propagation over transfer and termination, which can lead to better control and higher molecular weights. epo.org

For vinylnaphthalene derivatives, particularly those with electron-rich aromatic rings, higher temperatures can promote unwanted side reactions such as Friedel-Crafts alkylation, where the growing carbocation attacks the aromatic ring of another monomer or polymer unit. researchgate.net These side reactions can lead to chain branching, cross-linking, and termination, resulting in polymers with uncontrolled architectures and lower molecular weights. researchgate.net Studies on the cationic polymerization of 6-tert-butoxy-2-vinylnaphthalene demonstrated that while controlled polymerization was achieved at -30 °C, reactions at 0 °C resulted in significant intramolecular or intermolecular Friedel-Crafts reactions. researchgate.net This highlights the importance of maintaining low temperatures to suppress such side reactions and maintain control over the polymerization of vinylnaphthalene monomers.

Coordination Polymerization of this compound

Coordination polymerization involves transition metal catalysts where the monomer coordinates to the metal center before insertion into the growing polymer chain. This mechanism is particularly useful for controlling polymer tacticity and can be applied to vinylaromatic monomers. pslc.ws

While Ziegler-Natta catalysts, typically based on titanium or vanadium compounds with organoaluminum cocatalysts, are widely used for α-olefins, their application to vinylaromatic monomers like this compound is also explored. pslc.wswikipedia.orgdss.go.th Homogeneous catalysts, often based on group 4 metals like titanium or zirconium, including metallocene complexes, have also been developed for olefin and vinylaromatic polymerization, offering better-defined active sites and sometimes leading to improved control over molecular weight and tacticity. wikipedia.orggoogle.comgoogle.comgoogle.com.naacs.org

Coordination polymerization of this compound using rare-earth metal catalysts has been reported. researchgate.netnih.gov Specifically, half-sandwich scandium precursors and constrained geometry configuration rare-earth metal precursors have been used for the polymerization of this compound, 2-vinylnaphthalene, and 6-methoxy-2-vinylnaphthalene. researchgate.netnih.gov These catalysts can produce atactic poly(this compound) in a controlled way. nih.gov For other vinylnaphthalene derivatives like 2-vinylnaphthalene and 6-methoxy-2-vinylnaphthalene, these catalysts can yield syndiotactic polymers with narrow molecular weight distributions, indicating a controlled polymerization process. nih.gov The ligand structure in these coordination catalysts, such as the presence of a pyridyl side arm, can play a crucial role in inhibiting side reactions and achieving narrow MWDs. nih.gov While syndiotactic poly(2-vinylnaphthalene) and poly(6-methoxy-2-vinylnaphthalene) have been successfully synthesized via coordination polymerization, this compound polymerized with these specific rare-earth metal catalysts yielded atactic polymers. nih.gov

Further research into different coordination catalyst systems, including various transition metals and ligand designs, could potentially lead to the controlled polymerization of this compound with tailored microstructures and properties.

Rare-Earth Metal Catalysts in Polymerization

Rare-earth metal catalysts have demonstrated efficacy in the controlled polymerization of vinylnaphthalene monomers, including this compound (1VN). Studies have shown that certain rare-earth metal precursors can mediate the polymerization of vinylnaphthalenes in a controlled manner. For instance, half-sandwich scandium precursors like FluSiMe3Sc(CH2SiMe3)2(THF) (1) and constrained geometry configuration rare-earth metal precursors FluCH2PyLn(CH2SiMe3)2(THF)n (where Flu = C13H8, Py = C5H4N; Ln = Sc (2a), n = 0; Ln = Lu (2b), Y(2c), n = 1) have been employed. These catalysts can produce atactic poly(1VN) researchgate.net. While perfect syndiotactic polymers were obtained for 2-vinylnaphthalene and 6-methoxy-2-vinylnaphthalene using precursors 2a-2c, atactic poly(1VN) was the result when this compound was polymerized with these systems researchgate.net. The pyridyl side arm of the ligand in these complexes has been noted to play a significant role in inhibiting side reactions, leading to products with narrow molecular weight distributions researchgate.net. Compared to rare-earth metal catalysts, titanium catalysts have also been explored for the polymerization of substituted styrenes, offering suitable Lewis acidity mdpi.com.

Stereoregular Polymerization of this compound

The stereoregularity of poly(this compound) (P1VN) refers to the arrangement of the naphthalene groups along the polymer backbone. Achieving control over this arrangement, such as producing isotactic or syndiotactic P1VN, is a significant area of research. While some catalyst systems, particularly rare-earth metal complexes, have shown success in producing syndiotactic poly(2-vinylnaphthalene) and poly(6-methoxy-2-vinylnaphthalene), atactic poly(1VN) is often obtained under similar conditions researchgate.net.

Historically, the stereoregular polymerization of vinylaromatic monomers, including this compound, has been investigated using various catalytic systems, such as Ziegler-Natta catalysts researchgate.netgiulionatta.it. Anionic living polymerization techniques have also been utilized for the synthesis of atactic and stereoregular vinylaromatic polymers with controlled molecular weights and narrow molecular weight distributions nasa.gov. In anionic polymerization, the reactive chain-propagating species is a substituted benzylic anion, which can remain stable, allowing for controlled chain growth nasa.gov. The molecular weight of the polymer can be predetermined by adjusting the monomer and initiator quantities nasa.gov.

Studies have also explored the crystal structure of poly-α-vinylnaphthalene, providing insights into the potential for crystalline, stereoregular forms giulionatta.it. The tacticity of polymers can be estimated using techniques like 1H NMR spectroscopy researchgate.net.

Ligand Design and its Influence on Polymerization Control

Ligand design in catalyst complexes is paramount in controlling various aspects of polymerization, including activity, stereoselectivity, and molecular weight distribution. For rare-earth metal catalysts used in vinylnaphthalene polymerization, the structure of the ligand, such as the presence of a pyridyl side arm, can significantly influence the outcome by inhibiting side reactions and leading to controlled polymerization researchgate.net.

In the broader field of coordination polymerization, the creation of new catalysts and catalytic systems is key to obtaining desired polymer microstructures, stereoregularity, molecular weight, and molecular weight distribution mdpi.com. Ligand engineering in polymer nanocomposites, for example, demonstrates how surface ligands on nanofillers can be designed to tune morphology and introduce functionality, highlighting the general principle of ligand influence on material properties and interactions benicewiczgroup.com. The synergistic coordination action of a catalyst ligand and functional groups on the monomer can play a crucial role in achieving controlled polymerization dicp.ac.cn.

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers allows for the creation of polymers with tailored properties, combining the characteristics of the different monomer units.

Block Copolymer Synthesis via Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are powerful methods for synthesizing block copolymers with well-defined molecular weights and architectures sigmaaldrich.com. These techniques offer living characteristics, allowing for controlled chain growth and the ability to chain extend with different monomers to form multiblock copolymers sigmaaldrich.com.

Block copolymers containing vinylnaphthalene units have been synthesized using CRP. For instance, poly(sodium styrenesulfonate-block-vinylnaphthalene) (PSSS-block-VN) was synthesized by nitroxide-mediated "living" radical polymerization acs.orgcmu.edu. This two-step synthesis involved first terminating PSSS with a stable nitroxy radical and then using this polymer as a macroinitiator for the polymerization of vinylnaphthalene cmu.edu. Such block copolymers can exhibit interesting properties, such as forming pseudomicellar conformations in aqueous solution acs.orgcmu.edu.

RAFT polymerization has also been explored for the synthesis of block copolymers using vinylnaphthalene derivatives. An aromatic organoborane comonomer, BN 2-vinylnaphthalene (BN2VN), has been used as an alternative precursor in RAFT polymerization to synthesize polystyrene-block-poly(vinyl alcohol) (PS-b-PVA) block copolymers with tailorable block lengths rsc.orgnsf.gov. This approach leverages the styrene-like radical reactivity of BN2VN nsf.gov.

Statistical Copolymerization and Monomer Sequence Control

Statistical copolymerization involves the random or controlled incorporation of different monomer units along the polymer chain. The properties of statistical copolymers are influenced by the chemical structure, composition, and sequence of the monomeric units mdpi.com. While traditional statistical copolymerization often leads to random sequences, controlled polymerization techniques can offer a degree of control over monomer sequence mdpi.comresearchgate.net.

Reactivity ratios are crucial in understanding and predicting the composition and sequence distribution in statistical copolymerization. These ratios indicate the relative preference of a propagating chain to add one type of monomer over another nsf.gov. Reactivity ratios for the copolymerization of this compound with monomers like styrene have been determined at different temperatures researchgate.net. For the system of this compound and styrene, the reactivity ratios at 60°C were found to be r1 = 1.35 for this compound and r2 = 0.67 for styrene capes.gov.br. These values provide insight into the relative incorporation rates of the two monomers during radical copolymerization capes.gov.br.

Achieving precise monomer sequence control in copolymerization remains a challenge, although advances in living polymerization techniques are contributing to progress in this area researchgate.netresearchgate.net. Techniques like living anionic copolymerization have been used to synthesize copolymers with controlled sequences, including alternating and statistical arrangements researchgate.netacs.org. Analysis techniques such as 1H NMR spectroscopy and MALDI ToF mass spectrometry are employed to determine copolymer composition and gain insight into monomer sequences researchgate.netacs.org.

Reactivity of Halogen-Substituted this compound Derivatives in Copolymerization

The introduction of halogen substituents onto the vinylnaphthalene core can significantly influence the reactivity of the monomer in polymerization and copolymerization reactions. Studies have investigated the reactivity of halogen-substituted this compound derivatives in copolymerization, particularly with monomers like styrene researchgate.net.

Improved methods for the synthesis of 4-halogeno-1-vinylnaphthalenes have been developed researchgate.net. Reactivity ratios have been determined for systems involving 4-fluoro-, 4-chloro-, and 4-bromo-1-vinylnaphthalene with styrene at various temperatures researchgate.net. These studies indicate that the reactivity of this compound is substantially decreased when substituted by a halogen researchgate.net. This decreased reactivity can be enthalpically controlled researchgate.net. The electronegative effect of a chlorine atom in the this compound ring has been shown to be very similar to its effect in the styrene ring capes.gov.br.

The copolymerization behavior of these halogenated derivatives is important for designing copolymers with specific properties. For instance, the inability of 1-vinyl-4-methoxy naphthalene to copolymerize with styrene, and its inhibitory effect on styrene homopolymerization, highlights how substituents can drastically alter reactivity researchgate.net.

Advanced Characterization and Spectroscopic Analysis of Poly 1 Vinylnaphthalene and Its Copolymers

Spectroscopic Techniques for Poly(1-Vinylnaphthalene)

Spectroscopic methods provide valuable insights into the molecular characteristics and excited-state dynamics of PVN and its copolymers.

Emission Spectroscopy of this compound Copolymers

Emission spectroscopy is a powerful tool for studying the excited-state behavior of chromophores within polymer chains. For this compound copolymers, this technique reveals important information about energy transfer, delayed fluorescence, and excimer formation.

Intramolecular triplet energy transfer through the naphthalene (B1677914) chromophores is a notable phenomenon observed in poly(this compound) in a rigid glass at 77°K. This transfer process precedes triplet-triplet annihilation, which leads to delayed fluorescence. researchgate.netaip.org Studies on this compound-methyl methacrylate (B99206) copolymers suggest that a minimum chain length is necessary for efficient annihilation. researchgate.netaip.org In two-component atactic copolymers of this compound with styrene (B11656) (PVN/S) and methyl methacrylate, emission spectra investigated in a glassy matrix at 77°K have provided insights into triplet energy transfer. aip.orgdntb.gov.ua In PVN/S, the rate of intramolecular triplet energy transfer through styrene-derived segments can exceed that of intermolecular triplet transfer from polystyrene to piperylene, occurring through chains with up to 140 styrene-derived units. aip.org Radiative triplet depletion within the this compound-derived segments is evidenced by phosphorescence from units near segment ends and delayed fluorescence from free triplet annihilation within the segment. aip.org

Delayed fluorescence in poly(this compound) at 77°K in a rigid glass is attributed to triplet-triplet annihilation following intramolecular triplet energy transfer through the naphthalene chromophores. researchgate.netaip.org This delayed fluorescence is not observed in 1-ethylnaphthalene (B72628) at equivalent concentrations and is quenched by piperylene in the polymer but not in 1-ethylnaphthalene. researchgate.netaip.org In N-vinylcarbazole-1-vinylnaphthalene copolymers, delayed fluorescence of both carbazole (B46965) and naphthalene chromophores is observed and enhanced, particularly with selective excitation of carbazole. aip.org This suggests a carrier photogeneration mechanism involving triplet-triplet annihilation. aip.org Unlike the homopolymer, delayed fluorescence from poly(this compound) appears to result from several annihilation reactions, highlighting fundamental differences between the homopolymer and copolymers. aip.org

Excimer formation, the association of an excited chromophore with a ground-state chromophore, significantly influences the luminescence properties of PVN and its copolymers. Fluorescence spectra of some copolymers of this compound show no excimer emission, indicating a rigid orientation of side-chain naphthyl groups. researchgate.net However, excimer emission has been investigated in polystyrene, poly(this compound), poly(2-vinylnaphthalene), and copolymers of this compound with styrene and methyl methacrylate in solid films and solutions over a temperature range of 77–298°K. researchgate.net In solid polymers, interchain excimer formation is superimposed on the intrachain interaction seen in dilute solutions. researchgate.net Intrachain excimer formation is largely unaffected by the solvent in fluid solutions. researchgate.net Time-resolved fluorescence spectroscopy studies on poly(this compound) in methylene (B1212753) chloride solution have shown that reverse dissociation of excimers occurs appreciably at room temperature. researchgate.netcapes.gov.br Monomer fluorescence decay curves are represented by the sum of two exponential terms, and excimer curves by the difference in two exponentials, with reported lifetimes of 7.43 ns for monomer and 43.1 ns for excimer fluorescence decay. researchgate.netcapes.gov.br For polymers of acenaphthylene (B141429) and copolymers with methyl methacrylate, analysis of excimer and monomer fluorescence intensity and decay over a large temperature range, combined with polarization of fluorescence in glassy solution at 77K, has allowed determination of activation energies and frequency factors for photophysical processes. researchgate.net Excimer formation of the naphthalene chromophore in both singlet and triplet states has been reported for poly(this compound) and poly(2-vinylnaphthalene), with the chromophore directly connected to the main chain readily forming excimers in both states. psu.edu

Delayed Fluorescence Phenomena

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for determining the structure and composition of polymers and copolymers. slideshare.netnih.govacs.org ¹H NMR spectroscopy is used to elucidate the structure of organic compounds by determining the number and environment of protons. slideshare.net The chemical shift of ¹H NMR signals provides information about the electronic environment and bonding of protons. slideshare.net ¹³C NMR spectra provide information about different carbon environments. slideshare.net In the context of this compound copolymers, ¹H NMR spectroscopy has been used to determine the composition of copolymers, such as poly(sodium styrenesulfonate-block-vinylnaphthalene). cmu.eduresearchgate.net NMR is considered a primary method for chemical composition analysis in plastics, being quantitative, nondestructive, highly selective, and versatile. acs.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of polymers. researchgate.netmdpi.commdpi.com GPC separates polymer molecules based on their hydrodynamic volume in solution. By comparing the elution volumes of the polymer sample to those of standards with known molecular weights and narrow MWD, the molecular weight characteristics of the polymer can be determined. mdpi.com GPC is used to characterize the molecular weight and polydispersity of polymers, including poly(this compound) and its copolymers. nih.govcmu.edu For instance, GPC has been used to characterize poly(sodium styrenesulfonate-block-vinylnaphthalene), showing a shift to higher molecular weight and a relatively low polydispersity for polymers synthesized by controlled polymerization methods. cmu.eduresearchgate.net The miscibility of PVN/PVME blends has been studied, and while GPC was used to characterize the molecular weight of PVN fractions, the miscibility itself was determined by optical clarity, glass transition temperature, and FT-IR. hanrimwon.com

Other Advanced Characterization Techniques (e.g., MALDI-TOF MS, SEC with light scattering)

Advanced analytical techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Size Exclusion Chromatography (SEC) coupled with light scattering detectors are crucial for obtaining detailed structural and molecular weight information about poly(this compound) (PVN) and its copolymers. These methods provide insights beyond traditional techniques, enabling the determination of absolute molecular weights, molecular weight distributions, copolymer compositions, and end-group analysis.

MALDI-TOF MS is a soft ionization technique that allows for the resolution of individual polymer chains (n-mers) within a mass spectrum distribution. This capability is particularly valuable for determining precise molecular weights (both number-average, Mn, and weight-average, Mw) and assessing the dispersity (Đ = Mw/Mn) of polymers and oligomers. sigmaaldrich.comnih.gov Beyond average molecular weights, MALDI-TOF MS can elucidate repeat unit masses and provide critical information about the identity and fidelity of polymer end groups. sigmaaldrich.com This is especially important for functionalized polymers and for understanding polymerization mechanisms, such as chain transfer reactions. nih.gov While MALDI-TOF MS offers absolute molecular weights, unlike techniques that rely on calibration standards, it can be subject to ionization bias, which might lead to discrepancies in Mn and Mw values compared to the starting materials. sigmaaldrich.comnih.gov Despite this, it remains a powerful tool for confirming end-group functionalization and analyzing complex polymer structures. sigmaaldrich.comresearchgate.net

Studies on vinylnaphthalene derivatives and their copolymers highlight the utility of these techniques. For instance, while direct ionization of poly(2-vinylnaphthalene) using soft ionization methods like ESI and MALDI has been explored, achieving successful ionization can be challenging. nsf.gov However, SEC coupled with MALS has been applied to poly(2-vinylnaphthalene) (P2VN), although anomalous Mw estimates can occur, potentially due to fluorescence from the naphthalene chromophore interfering with the MALS technique. nsf.gov Despite these challenges, SEC remains a primary method for analyzing molecular weight characteristics in vinylnaphthalene polymerizations. nsf.gov

For copolymers, SEC is routinely used to determine the molecular weight and polydispersity index (PDI) of precursor blocks and the final block copolymer. For example, in the synthesis of poly(2-vinyl naphthalene-b-methyl methacrylate), SEC was used to analyze an aliquot of the poly(2-vinyl naphthalene) block before the addition of the second monomer, and the final block copolymer was also analyzed by SEC with an online light scattering detector to determine molecular weight. polymersource.ca Similarly, SEC coupled with multi-angle light scattering and MALDI-TOF MS have been used to analyze copolymers of N-vinyl pyrrolidone, demonstrating their utility in characterizing complex polymer architectures and assessing molecular weight distribution. mdpi.com

Theoretical and Computational Studies of 1 Vinylnaphthalene

Quantum Chemical Calculations on 1-Vinylnaphthalene and its Polymers

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and properties of molecules. These calculations can provide valuable information about molecular geometry, energy levels, charge distribution, and reactivity.

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory is a fundamental quantum chemical method used to describe the electronic structure of molecules in terms of molecular orbitals that span the entire molecule. Analysis of the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly useful for predicting chemical reactivity. The energy and spatial distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively .

For conjugated systems like this compound, MO theory can be used to assess the degree of conjugation and its influence on reactivity. The interaction of the vinyl group's π system with the naphthalene (B1677914) ring's π system affects the electron density distribution and thus the reactivity of the vinyl double bond towards polymerization or other reactions. Studies using MO theory have explored the relationship between structure and reactivity in polycyclic alkylaromatics, including those with vinyl substituents umich.edu. The rates of aryl-alkyl bond cleavage in these compounds have been quantitatively related to their localization energies through Dewar reactivity numbers, providing a link between electronic structure and reaction rates umich.edu.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT calculations are computationally less demanding than some other high-level ab initio methods while often providing a good balance of accuracy and computational cost, making them suitable for studying larger molecules and polymers.

DFT has been applied to investigate various properties of vinylnaphthalene derivatives. For example, DFT studies have explored the geometric structure, electronic, and magnetic properties of transition metal-decorated vinylnaphthalene molecular wires on silicon surfaces acs.org. These calculations can reveal insights into the bonding nature between metal atoms and the naphthalene rings and predict electronic and magnetic behaviors acs.org.

DFT has also been used to study the structural and functional nature of 2-vinylnaphthalene (B1218179) (a structural isomer of this compound) . By optimizing the molecular structure using DFT methods, researchers can obtain detailed information about bond lengths, bond angles, and dihedral angles researchgate.net. Analysis of the frontier molecular orbitals (HOMO and LUMO) using DFT can help identify the energy gap, which is related to the molecule's polarizability, chemical reactivity, and kinetic stability . Natural bond orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge transfer and hyperconjugation interactions within the molecule .

DFT calculations have also been employed to complement experimental studies, such as scanning tunneling microscopy (STM) investigations of self-assembled molecular lines of this compound on surfaces ualberta.ca. These combined theoretical and experimental approaches help to understand the interactions and behavior of these molecular systems ualberta.ca.

Modeling of Polymerization Kinetics and Thermodynamics

Computational modeling is a valuable tool for understanding and predicting the kinetics and thermodynamics of polymerization reactions involving this compound. These models can help determine reaction rates, equilibrium conditions, and the influence of various parameters on the polymerization process.

Equilibrium Monomer Concentrations and Ceiling Temperatures

The thermodynamics of polymerization can be described by the change in Gibbs free energy (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) of polymerization by the equation ΔG = ΔH - TΔS, where T is the temperature. At equilibrium, ΔG = 0, and the temperature at which this occurs is known as the ceiling temperature (Tc). Above the ceiling temperature, depolymerization is favored over polymerization.

The ceiling temperature is also related to the equilibrium monomer concentration ([M]e), which is the monomer concentration at which the rates of propagation and depolymerization are equal. The concept of ceiling temperature and monomer equilibrium concentration are closely linked; as the ceiling temperature changes, the equilibrium monomer concentration also changes nih.gov. It is important to note that the ceiling temperature of a monomer is not an absolute value but depends on conditions such as monomer concentration, solvent, and pressure nih.gov.

Computational modeling and experimental studies have been used to determine equilibrium monomer concentrations and ceiling temperatures for vinyl monomers. While specific data for this compound's equilibrium monomer concentration and ceiling temperature in various conditions are not extensively detailed in the immediate search results, studies on related vinyl monomers like 2-isopropenylnaphthalene (B1580880) have determined these parameters using techniques like anionic polymerization in hydrocarbon solvents kpi.uaresearchgate.net. The principles and methodologies applied to these related systems are applicable to this compound as well.

Activation Parameters for Polymerization

Polymerization kinetics involves the study of the rates of the individual steps in the polymerization process, such as initiation, propagation, and termination. Computational methods can be used to calculate activation parameters, such as activation energy (Ea) and the pre-exponential factor, for these elementary reactions. These parameters provide insights into the energy barriers and reaction rates.

For the cationic polymerization of this compound, quantum chemical calculations have been used to support experimental observations regarding the low molecular weights of the resulting polymers, which are attributed to transfer reactions researchgate.net. The kinetic characteristics of this compound in cationic polymerization have been determined, and activation parameters have been obtained at various temperatures researchgate.net. It has been observed that the reactivity of this compound is significantly decreased when substituted by a halogen researchgate.net. In the case of this compound, the selection in cationic polymerization appears to be enthalpically controlled researchgate.net.

Applications of 1 Vinylnaphthalene in Materials Science and Beyond

Fabrication of Advanced Polymeric Materials

Poly(1-vinylnaphthalene) (PVN), the polymer derived from this compound, is a high molecular weight material scientificlabs.co.uksigmaaldrich.com. It has been investigated for its use in various polymeric materials.

This compound can be used in the creation of functional polymers and coatings. While the search results did not provide specific examples of functional polymers or coatings directly derived from this compound in detail, the compound is generally used as a monomer in polymer production ontosight.aiguidechem.com. Functional polymers are often prepared using various polymerization techniques, including cationic and free radical polymerizations google.com. The ability of this compound to undergo radical polymerization researchgate.netresearchgate.netresearchgate.net suggests its potential in forming functional polymers and coatings, although specific examples and detailed research findings were not extensively covered in the provided snippets.

This compound has been explored for modifying natural wood to create wood-polymer composites with improved properties researchgate.netresearchgate.netresearchgate.netresearchgate.net.

The introduction of this compound into wood can significantly decrease water absorption and swelling, thereby increasing the service life of modified wood products researchgate.netresearchgate.netresearchgate.net. This modification aims to improve the hydrophobic properties of wood researchgate.netresearchgate.net. Studies have investigated the effect of different concentrations of this compound in impregnating solutions on the properties of the resulting wood-polymer composites researchgate.netresearchgate.netresearchgate.net.

The modification process involves introducing this compound into the wood structure, often using impregnating solutions with a solvent like toluene (B28343) researchgate.netresearchgate.netresearchgate.net. Subsequently, heat treatment is applied, which facilitates the polymerization of this compound within the conductive elements of the birch wood through a radical mechanism researchgate.netresearchgate.netresearchgate.netresearchgate.net. This polymerization forms polyvinylnaphthalene within the wood matrix researchgate.net.

Detailed research findings on the effect of this compound content on water absorption and swelling of modified birch wood samples after 30 days of exposure in distilled water are available researchgate.net. While the specific data points for creating a table were not extracted in a readily processable format from the snippets, the research indicates a significant decrease in water absorption and swelling with increasing modifier content researchgate.netresearchgate.netresearchgate.net.

This compound and its derivatives are relevant in developing materials with specific optical properties, particularly fluorescence.

This compound has been used as a fluorescent probe in biochemical studies ontosight.ai. Vinylnaphthalene moieties can be incorporated into fluorophores to create compounds with specific fluorescence properties. For instance, a stilbene-type fluorophore containing a vinyl naphthalene (B1677914) moiety has been developed and embedded in oxazole (B20620) structures, showing significant fluorescent enhancement upon interacting with G-quadruplex (G4) structures researchgate.net. This indicates the potential of this compound derivatives in designing fluorescent sensors and probes researchgate.netresearchgate.net.

Furthermore, 1,2-dihydro-1-aza-2-boraphenanthrene, synthesized from 2-bromo-1-vinylnaphthalene, exhibits a substantial increase in quantum yield compared to phenanthrene, highlighting the role of vinylnaphthalene in creating highly fluorescent derivatives acs.org.

Poly(this compound) solid films also exhibit triplet luminescence properties, which are of interest in understanding the photophysical behavior of this polymer acs.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 70004 |